molecular formula C7H14N2O B6234703 6-(propan-2-yl)piperazin-2-one CAS No. 323581-48-2

6-(propan-2-yl)piperazin-2-one

Cat. No.: B6234703
CAS No.: 323581-48-2
M. Wt: 142.2
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Description

6-(propan-2-yl)piperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a propan-2-yl group at the 6-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yl)piperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired piperazin-2-one .

Another method involves the asymmetric catalytic hydrogenation of unsaturated piperazin-2-ones using catalysts such as iridium or palladium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex derivatives.

    Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups present in the molecule.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-(propan-2-yl)piperazin-2-one has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(propan-2-yl)piperazin-2-one include other piperazin-2-ones and morpholin-2-ones, which share the piperazine or morpholine ring structure with a carbonyl group at the 2-position. Examples include:

  • Piperazin-2-one
  • Morpholin-2-one
  • Substituted piperazin-2-ones with various alkyl or aryl groups

Uniqueness

This compound is unique due to the presence of the propan-2-yl group at the 6-position, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable scaffold for drug development and other applications.

Biological Activity

6-(Propan-2-yl)piperazin-2-one, a member of the piperazine family, has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. Its structure features a piperazine ring with an isopropyl substituent at the sixth position and a carbonyl group at the second position, which influences its interactions with biological targets.

The molecular formula for this compound is C7H14N2OC_7H_{14}N_2O, with a molecular weight of approximately 142.2 g/mol. The compound typically appears as a colorless liquid or solid, depending on its purity and form. Key chemical properties include:

PropertyValue
Molecular Weight142.2 g/mol
Melting PointData unavailable
Boiling PointData unavailable
SolubilityData unavailable

Synthesis

The synthesis of this compound is primarily achieved through alkylation reactions involving piperazine and isopropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperazine attacks the electrophilic carbon of the alkyl halide, leading to the formation of the desired piperazinone.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in pharmacology:

  • Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent, specifically targeting Chlamydia infections by inhibiting glucose-6-phosphate pathways. Compounds derived from this structure have shown selective activity against Chlamydia with low toxicity towards mammalian cells .
  • Radioprotective Effects : In vitro studies have evaluated its efficacy as a radioprotective agent against ionizing radiation. Compounds similar to this compound demonstrated significant protection against DNA damage in lymphoblastic leukemia cell lines exposed to gamma radiation. The mechanism involves mitigation of apoptosis and protection against radiation-induced DNA damage .
  • Anticancer Potential : Preliminary investigations into its anticancer properties have indicated that derivatives of this compound can inhibit the growth of various cancer cell lines. The structural modifications can enhance biological activity, making it a candidate for further development in anticancer therapies .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical cellular processes. The compound's structure allows it to fit into active sites, potentially inhibiting or activating their function. This interaction can trigger various signal transduction pathways relevant to its biological effects.

Case Studies

Several studies highlight the compound's potential:

  • Radioprotective Study : A study synthesized novel piperazine derivatives, including this compound, assessing their cytotoxicity and radioprotective efficacy using the dicentric chromosome assay (DCA). Results showed that certain derivatives significantly reduced DNA damage compared to traditional radioprotective agents like amifostine .
  • Antichlamydial Research : Another investigation focused on the antichlamydial activity of compounds based on this scaffold, demonstrating selective inhibition of Chlamydia growth and outlining a potential pathway for drug development targeting this pathogen .

Properties

CAS No.

323581-48-2

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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